
1-(1,4-Oxazin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Oxazin-4-yl)propan-2-one is a heterocyclic organic compound containing an oxazine ring fused with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Oxazin-4-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a ketone in the presence of an acid catalyst to form the oxazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Oxazin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, hydroxylated derivatives, and oxazinones .
Scientific Research Applications
1-(1,4-Oxazin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1,4-Oxazin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxazines: These compounds share the oxazine ring but differ in the position of the nitrogen atom.
Benzoxazines: Contain a benzene ring fused with an oxazine ring, offering different chemical properties.
Oxazolidinones: Feature a similar ring structure but with different functional groups and applications
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(1,4-oxazin-4-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-5H,6H2,1H3 |
InChI Key |
ALKUMCYLQUYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
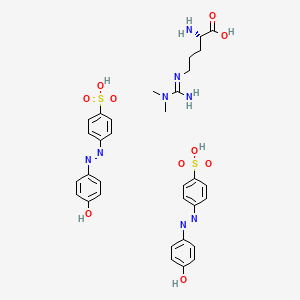
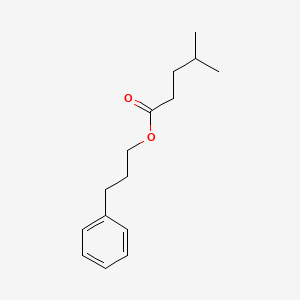
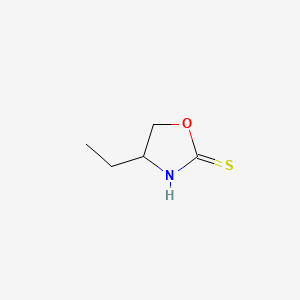
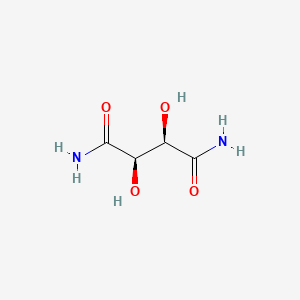
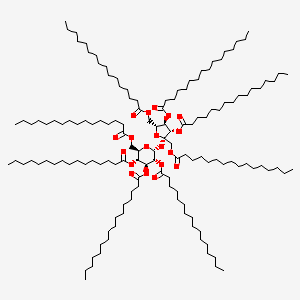
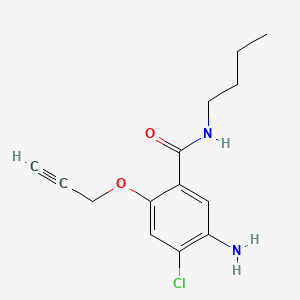
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
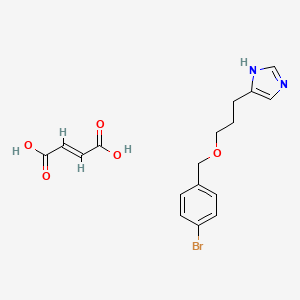
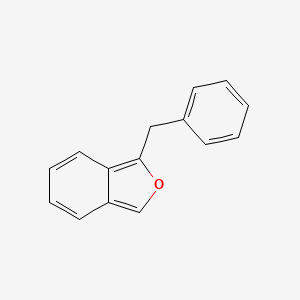

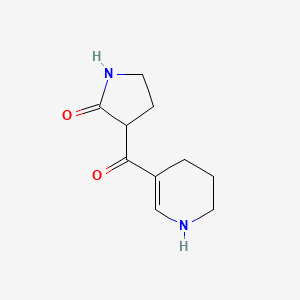

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
